molecular formula C10H15N3 B14147846 1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- CAS No. 88967-29-7

1,2,4-Triazine, hexahydro-1-methyl-4-phenyl-

Cat. No.: B14147846
CAS No.: 88967-29-7
M. Wt: 177.25 g/mol
InChI Key: COILMJROIUZODR-UHFFFAOYSA-N
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Description

1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- is a nitrogen-containing heterocyclic compound. It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms. This specific compound is notable for its hexahydro structure, indicating that it is fully saturated, and for its substitution with a methyl group at the first position and a phenyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazine derivatives typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones. One common method is the Bamberger triazine synthesis, which involves the reaction of an amidrazone with a 1,2-dicarbonyl compound under acidic conditions . Another method involves the [4 + 2] domino annulation reactions, which use ketones, aldehydes, alkynes, secondary alcohols, and alkenes as starting materials .

Industrial Production Methods

Industrial production methods for 1,2,4-triazine derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions can vary depending on the desired substitution pattern and the specific application of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazine N-oxides, while substitution reactions can yield a variety of substituted triazines.

Mechanism of Action

The mechanism of action of 1,2,4-triazine, hexahydro-1-methyl-4-phenyl- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- is unique due to its specific substitution pattern and fully saturated structure. This gives it distinct chemical and biological properties compared to other triazine derivatives.

Properties

CAS No.

88967-29-7

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-methyl-4-phenyl-1,2,4-triazinane

InChI

InChI=1S/C10H15N3/c1-12-7-8-13(9-11-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

COILMJROIUZODR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CN1)C2=CC=CC=C2

Origin of Product

United States

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